(3,5-Dichlorophenyl)(furan-2-yl)methanol
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Overview
Description
(3,5-Dichlorophenyl)(furan-2-yl)methanol is an organic compound that features a dichlorophenyl group and a furan ring connected via a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichlorophenyl)(furan-2-yl)methanol typically involves the reaction of 3,5-dichlorobenzaldehyde with furan-2-ylmethanol under specific conditions. One common method involves the use of a base such as sodium hydroxide in an aqueous medium to facilitate the reaction. The reaction is usually carried out at room temperature and monitored until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dichlorophenyl)(furan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: The major products include (3,5-dichlorophenyl)(furan-2-yl)carboxylic acid and (3,5-dichlorophenyl)(furan-2-yl)aldehyde.
Reduction: The major products include (3,5-dichlorophenyl)(furan-2-yl)methane.
Substitution: The major products depend on the nucleophile used but can include compounds like (3,5-diaminophenyl)(furan-2-yl)methanol.
Scientific Research Applications
Chemistry
In chemistry, (3,5-Dichlorophenyl)(furan-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
In biological research, this compound can be used to study the effects of dichlorophenyl and furan groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its dichlorophenyl and furan groups can impart unique characteristics to polymers and other materials.
Mechanism of Action
The mechanism of action of (3,5-Dichlorophenyl)(furan-2-yl)methanol involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dichlorophenyl)(furan-2-yl)methanol
- (3,5-Dichlorophenyl)(thiophen-2-yl)methanol
- (3,5-Dichlorophenyl)(pyridin-2-yl)methanol
Uniqueness
(3,5-Dichlorophenyl)(furan-2-yl)methanol is unique due to the specific positioning of the chlorine atoms on the phenyl ring and the presence of the furan ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(furan-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O2/c12-8-4-7(5-9(13)6-8)11(14)10-2-1-3-15-10/h1-6,11,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPKYCMAHJKXDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C2=CC(=CC(=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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